![molecular formula C13H19NO2 B3099287 [1-Benzyl-3-(hydroxymethyl)pyrrolidin-3-yl]methanol CAS No. 135380-26-6](/img/structure/B3099287.png)

[1-Benzyl-3-(hydroxymethyl)pyrrolidin-3-yl]methanol

Overview

Description

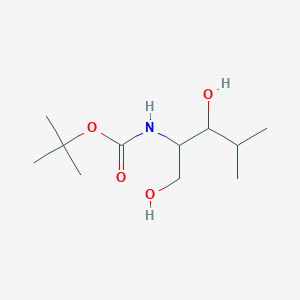

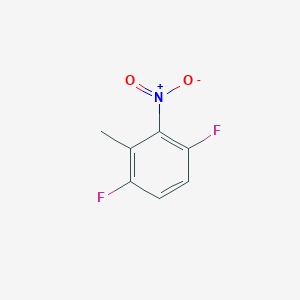

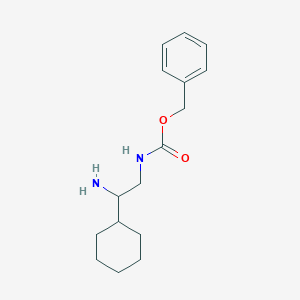

“[1-Benzyl-3-(hydroxymethyl)pyrrolidin-3-yl]methanol” is a chemical compound with the CAS Number: 135380-26-6 . It has a molecular weight of 221.3 and its IUPAC name is (1-benzylpyrrolidine-3,3-diyl)dimethanol .

Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a pyrrolidine ring attached to a benzyl group and a hydroxymethyl group . The linear formula of this compound is C13H19NO2 .Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 221.3 .Scientific Research Applications

Synthesis and Chemical Reactivity

Studies on the mechanism of β-O-4 bond cleavage during the acidolysis of lignin model compounds highlight the importance of the γ-hydroxymethyl group in determining the reaction pathway and the formation of specific intermediates and products (T. Yokoyama, 2015). This suggests that compounds like [1-Benzyl-3-(hydroxymethyl)pyrrolidin-3-yl]methanol could play a role in lignin valorization and the study of renewable chemical feedstocks.

Potential for Biopolymer Production

The research on methanotrophic bacteria and their ability to produce poly-3-hydroxybutyrate (PHB) from methane indicates an avenue for using complex organic molecules as intermediates or precursors in biopolymer synthesis. Given the structural complexity and functionality of this compound, it may find applications in microbial processes aimed at producing value-added chemicals or materials (Adam Kubaczyński et al., 2019).

Catalysis and Chemical Conversion

The role of catalysts in methanol synthesis, particularly those involving copper-based and other metal catalysts, might offer insights into the catalytic potential of structurally complex alcohols, including this compound. The compound's structure could influence its behavior as a ligand, a catalyst, or a substrate in various chemical reactions aimed at synthesizing new materials or chemicals (A. Cybulski, 1994).

Applications in Drug Discovery

The pyrrolidine ring, a core component of the compound , is frequently utilized in medicinal chemistry for the development of biologically active compounds. Its incorporation into larger, complex molecules can significantly impact the pharmacokinetic and pharmacodynamic properties of potential therapeutic agents. The versatility of the pyrrolidine scaffold allows for the efficient exploration of pharmacophore space, contributing to stereochemistry and enhancing the three-dimensional profile of molecules (Giovanna Li Petri et al., 2021).

properties

IUPAC Name |

[1-benzyl-3-(hydroxymethyl)pyrrolidin-3-yl]methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO2/c15-10-13(11-16)6-7-14(9-13)8-12-4-2-1-3-5-12/h1-5,15-16H,6-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEGSICINTMCWGG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1(CO)CO)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Bromo-4-fluoro-2-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B3099210.png)

![2-Azaspiro[3.3]heptan-5-ol](/img/structure/B3099231.png)

![3-[(Benzenesulfonyl)methyl]aniline](/img/structure/B3099246.png)

![1-[4-(Trifluoromethyl)benzyl]pyrrolidin-2-one](/img/structure/B3099259.png)